4-(1-fluoroethyl)benzoic acid
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Overview
Description
4-(1-fluoroethyl)benzoic acid is a chemical compound with the molecular formula C9H9FO2. It is characterized by the presence of a benzoic acid moiety substituted with a 1-fluoroethyl group at the para position. This compound has garnered attention in various fields of research and industry due to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-fluoroethyl)benzoic acid typically involves the introduction of a fluoroethyl group to the benzoic acid core. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with 1-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-fluoroethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The fluoroethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxyethyl)benzoic acid.
Reduction: Formation of 4-(1-fluoroethyl)benzyl alcohol or 4-(1-fluoroethyl)benzaldehyde.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(1-fluoroethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-fluoroethyl)benzoic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-ethylbenzoic acid: Lacks the fluorine atom, resulting in different chemical and physical properties.
4-fluorobenzoic acid: Lacks the ethyl group, affecting its reactivity and applications.
4-(1-chloroethyl)benzoic acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
4-(1-fluoroethyl)benzoic acid is unique due to the presence of both a fluoroethyl group and a benzoic acid moiety. The combination of these functional groups imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1487496-32-1 |
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Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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